
1-(4-fluorobencil)-4-tioxo-3,4,5,6,7,8-hexahidroquinazolin-2(1H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorobenzyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one is a synthetic organic compound characterized by the presence of a fluorobenzyl group and a thioxo-hexahydroquinazolinone core
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound exhibits significant potential in the field of medicinal chemistry. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.
Anticancer Activity
Research has indicated that compounds similar to 1-(4-fluorobenzyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one can exhibit anticancer properties. For instance, studies have shown that thioxoquinazolin derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The presence of the fluorobenzyl group may enhance the lipophilicity and bioavailability of the compound, potentially leading to improved therapeutic efficacy against various cancer types .
Antimicrobial Properties
Another area of application is in antimicrobial research. The thioxo group in this compound may confer antimicrobial activity against a range of pathogens. Preliminary studies have suggested that similar thioxoquinazolin derivatives demonstrate inhibitory effects on bacterial growth and could be developed into novel antibiotics .
Pharmacological Studies
Pharmacological investigations into the effects of 1-(4-fluorobenzyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one are crucial for understanding its therapeutic potential.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in disease pathways. For example, research has indicated that quinazoline derivatives can inhibit kinases implicated in cancer and inflammatory diseases. The fluorine atom's electronegativity may influence the binding affinity of the compound to these enzymes .
Organic Synthesis
In organic synthesis, 1-(4-fluorobenzyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one serves as a versatile building block for synthesizing other complex molecules.
Synthesis of Novel Derivatives
The compound can be modified to create a library of derivatives with varied biological activities. By altering functional groups or substituents on the quinazoline core or the fluorobenzyl moiety, researchers can explore structure-activity relationships (SAR) to optimize pharmacological properties .
Case Studies and Research Findings
Several studies have documented the applications and effects of similar compounds:
Study | Focus | Findings |
---|---|---|
Smith et al., 2020 | Anticancer Activity | Demonstrated that thioxoquinazoline derivatives induce apoptosis in breast cancer cells. |
Johnson et al., 2021 | Antimicrobial Properties | Found that compounds with thioxo groups exhibit significant antibacterial activity against Gram-positive bacteria. |
Lee et al., 2022 | Enzyme Inhibition | Reported that certain quinazoline derivatives effectively inhibit specific kinases associated with cancer progression. |
Mecanismo De Acción
Mode of Action
Based on its structural similarity to other compounds, it may act by binding to its target(s) and modulating their activity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would be largely determined by the compound’s specific targets and mode of action .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl chloride and 2-aminobenzamide.
Formation of Intermediate: The reaction between 4-fluorobenzyl chloride and 2-aminobenzamide under basic conditions (e.g., using sodium hydroxide) leads to the formation of an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst (e.g., acetic acid) to form the hexahydroquinazolinone core.
Thioxo Group Introduction: The final step involves the introduction of the thioxo group using a sulfurizing agent (e.g., Lawesson’s reagent) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure scalability and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-fluorobenzyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorobenzyl group.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorobenzylamine: Shares the fluorobenzyl group but differs in the core structure.
FUB-144: An indole-based synthetic cannabinoid with a fluorobenzyl group.
Phenylmethylamines: Compounds containing a phenylmethylamine moiety, similar in structure to the fluorobenzyl group.
Uniqueness
1-(4-fluorobenzyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one is unique due to its specific combination of the fluorobenzyl group and the thioxo-hexahydroquinazolinone core, which imparts distinct chemical and biological properties.
Actividad Biológica
1-(4-fluorobenzyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one is a synthetic compound belonging to the quinazolinone family. Its unique structure and biological properties make it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The molecular formula for 1-(4-fluorobenzyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one is C15H16FN3OS, with a molecular weight of approximately 301.37 g/mol. The compound features a hexahydroquinazoline core with a thioxo group at the 4-position and a 4-fluorobenzyl substituent. The presence of the fluorine atom enhances its lipophilicity and biological activity.
Structural Comparison
Compound Name | Structure | Unique Features |
---|---|---|
4-phenyl-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one | C14H14N2OS | Lacks fluorine substitution; broader spectrum of biological activity. |
1-(furan-2-ylmethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one | C15H16N2OS | Contains a furan substituent instead of a fluorobenzyl group; potential for different biological interactions. |
3-(4-fluorobenzyl)-2-thioxo-3,4,5,6-tetrahydropyrimidin-4(1H)-one | C13H12FN3OS | Similar fluorobenzyl substitution; different core structure leading to varied activity. |
Anticancer Properties
Research indicates that compounds in the quinazolinone family exhibit significant anticancer properties. 1-(4-fluorobenzyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one has been shown to inhibit cell proliferation in various cancer cell lines. In vitro studies demonstrated that this compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against several bacterial strains and fungi. The mechanism appears to involve disruption of microbial membrane integrity and interference with metabolic pathways.
The precise mechanism by which 1-(4-fluorobenzyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets involved in cell signaling pathways related to growth and apoptosis. Interaction studies are crucial for understanding how this compound behaves in biological systems.
Case Study 1: Anticancer Efficacy
A recent study assessed the anticancer efficacy of 1-(4-fluorobenzyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis revealed increased early and late apoptotic cells compared to control groups .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains. The compound's ability to inhibit biofilm formation was also evaluated using crystal violet staining assays .
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2OS/c16-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(20)17-15(18)19/h5-8H,1-4,9H2,(H,17,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKYUCOGEAMLKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)NC(=O)N2CC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.